2-Imino-6-methylidenequinazolin-4-one
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Overview
Description
2-Imino-6-methylidenequinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-6-methylidenequinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then further reacted with suitable reagents to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Imino-6-methylidenequinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Imino-6-methylidenequinazolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Imino-6-methylidenequinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: A closely related compound with similar biological activities.
2,5-Disubstituted Pyridines: These compounds share some structural similarities and are also studied for their biological activities.
4-Thiazolidinone Derivatives: These compounds have similar imino groups and are investigated for their anticancer properties.
Uniqueness
2-Imino-6-methylidenequinazolin-4-one is unique due to its specific imino and methylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H7N3O |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-imino-6-methylidenequinazolin-4-one |
InChI |
InChI=1S/C9H7N3O/c1-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H2,(H2,10,12,13) |
InChI Key |
SFSCSHBICZXASN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=NC(=N)NC(=O)C2=C1 |
Origin of Product |
United States |
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